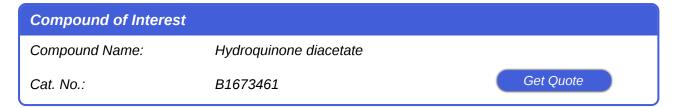




A Comprehensive Technical Guide to 1,4-Diacetoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,4-diacetoxybenzene, a key organic compound with significant applications in various scientific fields, including as a precursor in the synthesis of dermatological agents. This document details its chemical identity, physicochemical properties, synthesis, and analytical procedures. Furthermore, it elucidates its primary mechanism of action related to the inhibition of melanin synthesis, offering valuable insights for researchers in dermatology and pharmacology.

Chemical Identity and Properties

1,4-Diacetoxybenzene, also known as **hydroquinone diacetate**, is a diester derivative of hydroquinone. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of 1,4-Diacetoxybenzene



Identifier	Value	
IUPAC Name	Benzene-1,4-diyl diacetate	
CAS Number	1205-91-0	
Molecular Formula	C10H10O4	
Molecular Weight	194.19 g/mol	
Synonyms	Hydroquinone diacetate, p-Diacetoxybenzene, 1,4-Phenylenediacetate	

Table 2: Physicochemical Properties of 1,4-Diacetoxybenzene

Property	Value	Reference(s)
Appearance	White to off-white crystalline solid	[1][2]
Melting Point	121-124 °C	[2]
Boiling Point	282.4 °C at 760 mmHg	[3]
Density	1.179 g/cm ³	[3]
Solubility	Insoluble in water. Soluble in ethanol and acetone.	[2]
Flash Point	138.6 °C	[3]

Synthesis Protocol

A standard laboratory procedure for the synthesis of 1,4-diacetoxybenzene involves the acetylation of hydroquinone.

Experimental Protocol: Acetylation of Hydroquinone

- Materials:
 - Hydroquinone (1 mole)



- Acetic anhydride (2.2 moles)
- Concentrated sulfuric acid (catalytic amount)
- Ice bath
- Beaker or Erlenmeyer flask
- Stirring apparatus
- Procedure:
 - In a well-ventilated fume hood, combine hydroquinone and acetic anhydride in a suitable flask.
 - With continuous stirring, carefully add a few drops of concentrated sulfuric acid to the mixture. The reaction is exothermic.
 - Continue stirring until the hydroquinone is fully dissolved and the reaction is complete, as indicated by a clear solution.
 - Slowly pour the reaction mixture into an ice bath to precipitate the 1,4-diacetoxybenzene product.
 - Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials and catalyst.
 - Dry the product thoroughly.

Purification

Recrystallization is a common and effective method for purifying the synthesized 1,4-diacetoxybenzene.

Experimental Protocol: Recrystallization of 1,4-Diacetoxybenzene

- Materials:
 - Crude 1,4-diacetoxybenzene



- Ethanol (95%)
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask
- Procedure:
 - Dissolve the crude 1,4-diacetoxybenzene in a minimal amount of hot 95% ethanol in an Erlenmeyer flask by gently heating on a hot plate.
 - If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.
 - Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
 - To maximize the yield, cool the flask in an ice bath for approximately 30 minutes.
 - Collect the purified crystals by vacuum filtration using a Buchner funnel.
 - Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
 - Dry the purified crystals in a desiccator or a low-temperature oven.

Analytical Characterization

The purity and identity of 1,4-diacetoxybenzene can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: GC-MS Analysis



- Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
- MS Detector:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.

Data Interpretation: The gas chromatogram should show a single major peak corresponding to 1,4-diacetoxybenzene. The mass spectrum will exhibit a molecular ion peak (M+) at m/z 194. Key fragmentation peaks would include those corresponding to the loss of acetyl groups (m/z 152 and m/z 110).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- Expected Chemical Shifts:
 - δ ~2.3 ppm (singlet, 6H, -OCOCH₃)
 - δ ~7.1 ppm (singlet, 4H, Ar-H)

¹³C NMR (100 MHz, CDCl₃):



- Expected Chemical Shifts:
 - δ ~21 ppm (-OCOCH₃)
 - δ ~122 ppm (CH, aromatic)
 - δ ~148 ppm (C-O, aromatic)
 - δ ~169 ppm (C=O, ester)

Data Interpretation: The ¹H NMR spectrum is expected to be simple, showing two singlets with an integration ratio of 3:2, corresponding to the six equivalent methyl protons and the four equivalent aromatic protons, respectively. The ¹³C NMR spectrum will show four distinct signals, confirming the symmetry of the molecule.

Infrared (IR) Spectroscopy

Expected Absorptions (KBr pellet):

- \sim 3050-3100 cm⁻¹ (C-H stretch, aromatic)
- ~2950-3000 cm⁻¹ (C-H stretch, methyl)
- ~1760 cm⁻¹ (C=O stretch, ester)
- ~1500 cm⁻¹ (C=C stretch, aromatic ring)
- ~1200 cm⁻¹ (C-O stretch, ester)

Data Interpretation: The strong absorption band around 1760 cm⁻¹ is characteristic of the ester carbonyl group. The presence of aromatic C-H and C=C stretching, along with the ester C-O stretch, confirms the structure of 1,4-diacetoxybenzene.

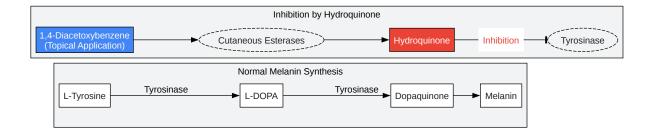
Mechanism of Action in Skin Depigmentation

1,4-Diacetoxybenzene serves as a prodrug for hydroquinone, a well-established inhibitor of melanin synthesis. Upon topical application, it is hydrolyzed by cutaneous esterases to release



hydroquinone. Hydroquinone exerts its depigmenting effect primarily by inhibiting tyrosinase, the rate-limiting enzyme in melanogenesis.[4][5]

The proposed mechanism involves hydroquinone acting as an alternative substrate for tyrosinase, thereby competitively inhibiting the oxidation of L-tyrosine to L-DOPA.[6] This disruption in the melanin synthesis pathway leads to a reduction in melanin production in the melanocytes.



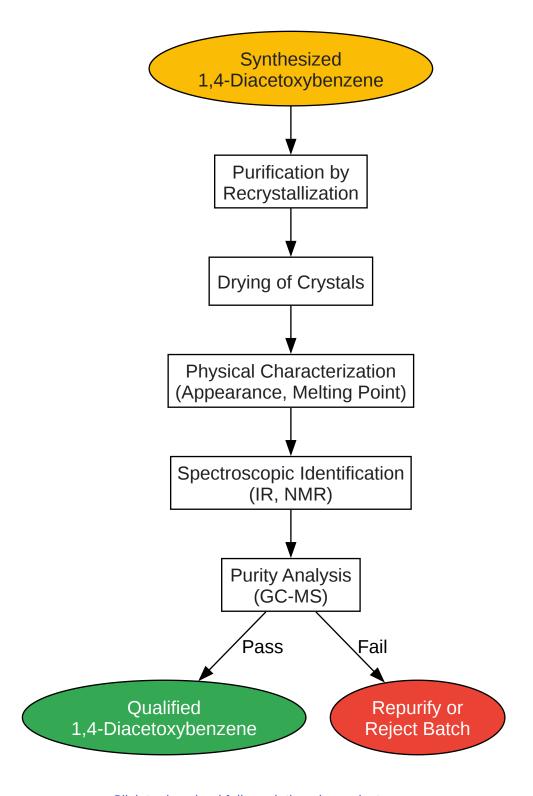
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Caption: Mechanism of 1,4-diacetoxybenzene in melanin synthesis inhibition.

Logical Workflow for Quality Control

A logical workflow for the quality control of synthesized 1,4-diacetoxybenzene ensures the product meets the required purity and identity standards for research and development purposes.





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Caption: Quality control workflow for 1,4-diacetoxybenzene.

Conclusion



This technical guide provides essential information for researchers and professionals working with 1,4-diacetoxybenzene. The detailed protocols for synthesis, purification, and analysis, combined with an understanding of its mechanism of action, will facilitate its effective use in scientific research and drug development, particularly in the field of dermatology. Adherence to the outlined quality control workflow is crucial to ensure the reliability and reproducibility of experimental results.

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